molecular formula C10H14ClF2N B1431828 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride CAS No. 1432681-44-1

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

Cat. No. B1431828
CAS RN: 1432681-44-1
M. Wt: 221.67 g/mol
InChI Key: CMOFZWAQTQGSEW-UHFFFAOYSA-N
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Description

“1,1-Difluoro-4-phenylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1432681-44-1. It has a molecular weight of 221.68 . It is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC Name for this compound is 1,1-difluoro-4-phenylbutan-2-amine hydrochloride. The InChI Code is 1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 221.68 .

Scientific Research Applications

Electrolyte Additives in Lithium Ion Batteries

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is studied for its potential in forming appropriate solid electrolyte interphases (SEIs) in lithium-ion batteries. It demonstrates the ability to form LiF-rich layers on both cathode and anode surfaces, contributing to low impedance and good cycle performance, especially at high charge voltages (Kubota et al., 2012).

Structure of Complexes with NH⋯N Hydrogen Bond

The structure of complexes formed by this compound as a proton donor with aliphatic amines in aprotic solvents shows equilibrium between free molecules and complexes of different compositions. This includes potential formation of homoconjugated NHN+ cations, contributing to understanding molecular interactions in various chemical environments (Castaneda et al., 2001).

Carbocyclization Reactions

The compound is involved in carbocyclization reactions with terminally difluorinated alkenyl active methine compounds. These reactions lead to the formation of various fluorocyclopentene derivatives, offering insights into fluorine chemistry and synthetic methods (Saito et al., 2003).

Potentiometric Titration Studies

This chemical is also used in potentiometric titration studies, where primary amines like 1-aminobutane and 1-aminopropane are titrated with hydrochloric acid in different solvents. These studies provide valuable insights into the behavior of weak bases in non-aqueous solvents (Kocaoba et al., 2008).

Synthesis of Derivatives

This compound facilitates the preparation of tetrazole-containing derivatives, exploring the reactivity of amino and carboxy terminal groups. It's pivotal in synthesizing various biologically relevant molecules, expanding the toolbox for chemical synthesis (Putis et al., 2008).

Coordination Polymers

In coordination chemistry, it's used in the preparation of CuII and ZnII β-diketonate coordination polymers. This research contributes to the understanding of the structural and bonding characteristics in coordination complexes, which are important in material science (Perdih, 2016).

Asymmetric Synthesis

The compound is involved in the first asymmetric intermolecular addition of non-acidic C–H bonds to imines. This offers a new method for the synthesis of highly enantiomerically enriched amine hydrochlorides, a crucial step in the creation of various pharmaceuticals and fine chemicals (Wangweerawong et al., 2014).

Synthesis of Valued Chemicals

This compound also finds application in the synthesis of valued chemicals from by-products like n-Butylbenzene. It is an intermediate for the synthesis of biologically active molecules like triazoles and aminothiazoles (Nagarapu et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,1-difluoro-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFZWAQTQGSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432681-44-1
Record name Benzenepropanamine, α-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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